Hexakis(2,2-difluoroethoxy)phosphazene
CAS No.: 186817-57-2
Cat. No.: VC0070003
Molecular Formula: C12H18F12N3O6P3
Molecular Weight: 621.193
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186817-57-2 |
|---|---|
| Molecular Formula | C12H18F12N3O6P3 |
| Molecular Weight | 621.193 |
| IUPAC Name | 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
| Standard InChI | InChI=1S/C12H18F12N3O6P3/c13-7(14)1-28-34(29-2-8(15)16)25-35(30-3-9(17)18,31-4-10(19)20)27-36(26-34,32-5-11(21)22)33-6-12(23)24/h7-12H,1-6H2 |
| Standard InChI Key | ZENPVEFDWIHAJJ-UHFFFAOYSA-N |
| SMILES | C(C(F)F)OP1(=NP(=NP(=N1)(OCC(F)F)OCC(F)F)(OCC(F)F)OCC(F)F)OCC(F)F |
Introduction
Hexakis(2,2-difluoroethoxy)phosphazene (CAS: 186817-57-2) belongs to the family of phosphazene compounds, which are known for their versatile applications in chemistry and materials science. This particular compound features six 2,2-difluoroethoxy groups attached to a phosphazene ring, creating a unique molecular architecture that contributes to its specialized applications. The compound has garnered attention in analytical chemistry, particularly as a reference standard in mass spectrometry and as a component in metabolomic studies, where precise molecular identification is crucial .
Chemical Properties and Structure
Hexakis(2,2-difluoroethoxy)phosphazene possesses a complex molecular structure that dictates its chemical behavior and applications. The compound's fundamental chemical parameters are outlined in the table below:
| Property | Value |
|---|---|
| CAS Number | 186817-57-2 |
| Molecular Formula | C12H18F12N3O6P3 |
| Molecular Weight | 621.19 g/mol |
| IUPAC Name | 2,2,4,4,6,6-hexakis(2,2-difluoroethoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
| InChI Key | ZENPVEFDWIHAJJ-UHFFFAOYSA-N |
The structure consists of a six-membered ring with alternating phosphorus and nitrogen atoms, where each phosphorus atom is bonded to two 2,2-difluoroethoxy groups. This unique arrangement gives the molecule distinctive chemical properties. The presence of twelve fluorine atoms in the structure contributes to its stability and specific reactivity patterns, while also influencing its physical properties and analytical utility.
The compound is also known by several synonyms in scientific literature, including Hexakis(1H,1H,2H-perfluoroethoxy)phosphazene and 2,2,4,4,6,6-Hexakis(2,2-difluoroethoxy)-1,3,5-triazatriphosphinine . These alternative names reflect different conventions for naming complex heterocyclic structures and may appear in different research contexts.
Physical Properties
The physical properties of Hexakis(2,2-difluoroethoxy)phosphazene contribute significantly to its handling requirements, storage conditions, and applications in research. These properties are summarized in the following table:
| Physical Property | Value |
|---|---|
| Appearance | Solid, Off-White to Pale Beige |
| Melting Point | 41-42°C |
| Density | 1.79±0.1 g/cm³ (Predicted) |
| Solubility | Slightly soluble in Chloroform and Methanol |
| Flash Point | None |
| pKa | -9.75±0.50 (Predicted) |
The relatively low melting point (41-42°C) of Hexakis(2,2-difluoroethoxy)phosphazene necessitates specific storage conditions, typically refrigeration under an inert atmosphere to prevent degradation . This low melting point also makes the compound somewhat challenging to handle at room temperature, especially in warmer environments where it may soften or melt.
Synthesis
The synthesis of Hexakis(2,2-difluoroethoxy)phosphazene typically involves reaction pathways utilizing phosphorus precursors and 2,2-difluoroethanol. Although the search results don't provide a detailed synthetic procedure, the general approach to phosphazene synthesis involves nucleophilic substitution reactions where a phosphazene ring precursor undergoes substitution with appropriate alkoxy groups, in this case, 2,2-difluoroethoxy moieties.
The synthesis process requires careful control of reaction conditions to ensure high yield and purity of the final product. Given the fluorinated nature of the substituents, special handling procedures and potentially specialized equipment may be necessary during the synthesis. The presence of fluorine atoms also introduces specific reactivity patterns that must be considered when designing the synthetic approach.
After synthesis, purification typically involves recrystallization or chromatographic techniques to achieve the high purity required for analytical applications. The final product is characterized using various analytical methods including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and assess purity.
Applications in Research
Mass Spectrometry
One of the most significant applications of Hexakis(2,2-difluoroethoxy)phosphazene is in mass spectrometry, particularly as a calibration standard. In electrospray ionization time-of-flight mass spectrometry (ESI-TOFMS), the compound serves as a reference standard for automatic recalibration of acquired spectra . Its molecular characteristics make it particularly suitable for this purpose, as it produces clear, identifiable signals in both positive and negative ion modes.
In positive ion mode, the protonated form of Hexakis(2,2-difluoroethoxy)phosphazene ([hexakis(2,2-difluoroethoxy)phosphazene + H]+) generates a peak at m/z 622.02896, which serves as a reliable reference point for calibration . Similarly, in negative ion mode, it forms an adduct with deprotonated acetate ([hexakis(2,2-difluoroethoxy)phosphazene + deprotonated acetate(CH3COOH - H)]-), providing another useful calibration reference .
The compound's stability, well-defined mass spectrum, and consistent ionization behavior make it an ideal choice for mass spectrometric applications, particularly in metabolomic studies where accurate mass determination is critical for compound identification.
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